molecular formula C16H20ClN3 B1668806 Chloropyramin CAS No. 59-32-5

Chloropyramin

Katalognummer: B1668806
CAS-Nummer: 59-32-5
Molekulargewicht: 289.80 g/mol
InChI-Schlüssel: ICKFFNBDFNZJSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorpyramin ist ein klassisches Antihistaminikum der ersten Generation, das hauptsächlich in osteuropäischen Ländern und Russland eingesetzt wird. Es ist bekannt für die Behandlung von allergischer Konjunktivitis, allergischer Rhinitis, Asthma bronchiale und anderen atopischen Erkrankungen. Chlorpyramin ist ein kompetitiver, reversibler H1-Rezeptor-Antagonist, d. h. es konkurriert mit Histamin um den Histamin-Rezeptor vom Typ H1 und hemmt so die Wirkung von Histamin .

Herstellungsmethoden

Die Synthese von Chlorpyramin beginnt mit der Kondensation von 4-Chlorbenzaldehyd mit 1,1-Dimethylethylendiamin, wodurch eine Schiff-Base gebildet wird. Diese Schiff-Base wird dann zu einem Amin reduziert, das anschließend in Gegenwart von Natriumamid mit 2-Brompyridin reagiert . Industrielle Produktionsverfahren folgen in der Regel ähnlichen Synthesewegen, können aber die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu verbessern.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Chloropyramine is classified as a competitive reversible H1 receptor antagonist. Its mechanism of action involves blocking the effects of histamine, leading to reduced symptoms associated with allergic reactions such as vasodilation and increased vascular permeability. Additionally, chloropyramine exhibits some anticholinergic properties, which can contribute to its side effects, including drowsiness and dry mouth .

Clinical Applications

1. Allergy Treatment:

  • Indications: Chloropyramine is approved for the treatment of allergic conjunctivitis, allergic rhinitis, bronchial asthma, Quincke's edema, and anaphylactic shock .
  • Mechanism: By antagonizing the H1 receptor, chloropyramine alleviates symptoms such as itching, swelling, and redness associated with allergic reactions.

2. Oncology:

  • Breast Cancer: Recent studies indicate that chloropyramine may enhance SASH1 protein levels in breast cancer cells, leading to increased cell death in certain cancer cell lines. This suggests a potential role in cancer therapy through drug repositioning strategies .
  • Neuroblastoma: Research has shown that chloropyramine can reduce neuroblastoma xenograft growth in murine models. It acts synergistically with standard chemotherapy agents, indicating its potential as an adjunctive treatment for pediatric solid tumors .

Table 1: Summary of Chloropyramine's Applications

Application AreaSpecific UsesMechanism/Action
Allergy TreatmentAllergic conjunctivitis, allergic rhinitis, bronchial asthmaH1 receptor antagonist
OncologyBreast cancer, neuroblastomaInduction of SASH1 expression; inhibition of FAK-VEGFR-3 signaling

Table 2: Case Studies on Chloropyramine

Study ReferenceCancer TypeFindings
Breast CancerIncreased SASH1 levels correlated with reduced cell viability in multiple cell lines.
NeuroblastomaDecreased tumor growth in xenograft models; synergistic effects with chemotherapy noted.

Case Studies

Study on Breast Cancer Sensitivity:
In a pivotal study published in 2016, researchers demonstrated that chloropyramine treatment led to significant reductions in cell confluency across various breast cancer cell lines. The study highlighted the role of SASH1 in mediating the drug's cytotoxic effects, suggesting that targeting this pathway could enhance therapeutic outcomes for specific breast cancer subtypes .

Neuroblastoma Research:
Another study focused on neuroblastoma revealed that chloropyramine not only inhibited tumor growth but also worked effectively alongside conventional chemotherapeutics. This dual approach underscores the potential for chloropyramine to be integrated into treatment regimens for aggressive pediatric cancers .

Wirkmechanismus

Target of Action

Chloropyramine primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and maintaining physiological functions in the gastrointestinal and central nervous systems .

Mode of Action

Chloropyramine acts as a competitive reversible H1 receptor antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine, which leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by Chloropyramine is the Histamine H1-Antihistamine Action pathway . By blocking the H1 receptor, Chloropyramine inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release .

Pharmacokinetics

The maximum concentration (Cmax) is achieved within 1.0 hour for plasma and all tissues . Chloropyramine distributes well into various tissues such as the spleen, liver, lung, kidney, brain, and heart .

Result of Action

The molecular and cellular effects of Chloropyramine’s action include the inhibition of vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, Chloropyramine has some anticholinergic properties . These effects, along with its ability to pass through the blood-brain barrier, lead to side effects such as drowsiness, weakness, vertigo, fatigue, dryness in the mouth, constipation, and rarely - visual disturbances and increase of intraocular pressure .

Vorbereitungsmethoden

The synthesis of chloropyramine begins with the condensation of 4-chlorobenzaldehyde with 1,1-dimethylethylenediamine, forming a Schiff base. This Schiff base is then reduced to form an amine, which subsequently reacts with 2-bromopyridine in the presence of sodamide . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

Chlorpyramin durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Chlorpyramin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Chlorpyramin entfaltet seine Wirkung, indem es an den Histamin-H1-Rezeptor bindet und so die Wirkung von endogenem Histamin blockiert. Dies führt zu einer vorübergehenden Linderung der Symptome, die mit der Histaminausschüttung verbunden sind, wie z. B. Vasodilatation, erhöhte Gefäßpermeabilität und Gewebsödem. Die anticholinergen Eigenschaften der Verbindung tragen ebenfalls zu ihren therapeutischen Wirkungen bei, können aber zu Nebenwirkungen wie Schläfrigkeit, Schwäche und Mundtrockenheit führen .

Biologische Aktivität

Chloropyramine, a first-generation antihistamine, is primarily known for its role as a competitive reversible H1 receptor antagonist. It is utilized in various therapeutic contexts, including the management of allergic conditions and certain cancers. This article delves into the biological activity of chloropyramine, highlighting its mechanisms of action, effects on cancer cells, and clinical implications based on diverse research findings.

Chloropyramine exerts its biological effects by binding to histamine H1 receptors, thereby inhibiting the physiological actions of histamine. This blockade leads to several outcomes:

  • Inhibition of Vasodilation : Reduces blood vessel dilation caused by histamine.
  • Decreased Vascular Permeability : Limits fluid leakage from blood vessels into surrounding tissues.
  • Anticholinergic Effects : Contributes to side effects such as drowsiness and dry mouth due to its ability to cross the blood-brain barrier .

Anti-Cancer Activity

Recent studies have revealed that chloropyramine possesses significant anti-tumor properties, particularly in breast cancer. The compound has been shown to enhance the expression of SASH1 (SAM and SH3 domain-containing protein 1), a protein implicated in apoptotic pathways.

Key Findings from Research Studies

  • SASH1 Induction :
    • Chloropyramine treatment led to increased levels of SASH1 mRNA and protein in breast cancer cell lines. This upregulation was associated with reduced cell confluency and increased apoptosis in sensitive cell lines (T47-D, MDA-MB-231, BT-549) .
  • Cell Viability :
    • In a study involving eight breast cancer cell lines, chloropyramine inhibited cell growth in seven lines. The treatment induced apoptosis as evidenced by increased Annexin V levels .
  • Mechanistic Insights :
    • The anti-tumor effects are partly mediated through the modulation of FAK (Focal Adhesion Kinase) signaling pathways, which are also regulated by SASH1. This suggests that chloropyramine may serve as a potential therapeutic agent for specific breast cancer subtypes .

Case Report: Bruegel's Syndrome

A notable case study involved a patient with Bruegel's syndrome who exhibited significant improvement in dystonic movements after receiving chloropyramine at a dose of 10 mg. The treatment resulted in enhanced speech clarity and reduced involuntary movements, highlighting the compound's neurological benefits beyond its antihistaminic properties .

Comparative Efficacy

The following table summarizes the effects of chloropyramine compared to other antihistamines in terms of their anti-cancer activities:

CompoundMechanism of ActionCancer TypeEfficacy Level
ChloropyramineH1 receptor antagonist; SASH1 inducerBreast CancerHigh
CetirizineH1 receptor antagonistVarious AllergiesModerate
DiphenhydramineH1 receptor antagonistAllergic ReactionsModerate
LoratadineH1 receptor antagonistAllergic RhinitisLow

Clinical Implications

Chloropyramine's dual role as an antihistamine and potential anti-cancer agent opens avenues for further research into its therapeutic applications. The ability to induce apoptosis in cancer cells through SASH1 modulation suggests that chloropyramine could be repurposed for oncology treatments, particularly in breast cancer where SASH1 expression correlates with patient outcomes.

Eigenschaften

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKFFNBDFNZJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10458-04-5 (unspecified hydrochloride), 6170-42-9 (mono-hydrochloride)
Record name Chloropyramine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50207729
Record name Chloropyramine [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chloropyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Chloropyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Chloropyramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Record name Chloropyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59-32-5
Record name Chloropyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloropyramine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloropyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chloropyramine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloropyramine [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloropyramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROPYRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3L8O9SOV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chloropyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C, 60 °C
Record name Chloropyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chloropyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloropyramine
Reactant of Route 2
Reactant of Route 2
Chloropyramine
Reactant of Route 3
Reactant of Route 3
Chloropyramine
Reactant of Route 4
Reactant of Route 4
Chloropyramine
Reactant of Route 5
Chloropyramine
Reactant of Route 6
Reactant of Route 6
Chloropyramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.